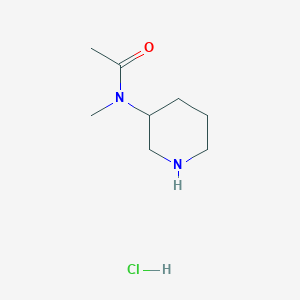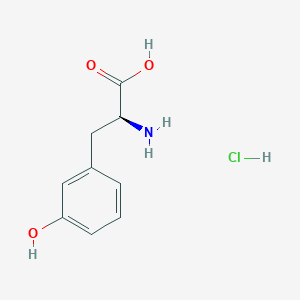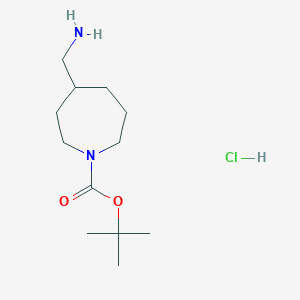
(2-Ethylhexyl)(methyl)amine
Descripción general
Descripción
2-Ethylhexylamine is a chemical compound with the molecular formula C8H19N . It is used as an intermediate to manufacture various products such as agricultural chemicals, rubber chemicals, pharmaceuticals, surfactants, polymerization auxiliaries, plastic additives, dyes, insecticides, flotation agents, corrosion inhibitors, paint additives, detergents, fuel additives, and lubricant additives .
Molecular Structure Analysis
The molecular formula of 2-Ethylhexylamine is C8H19N . It has an average mass of 129.243 Da and a monoisotopic mass of 129.151749 Da .Chemical Reactions Analysis
2-Ethylhexylamine reacts with oxidizing materials and neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
2-Ethylhexylamine is a liquid at 20°C . The boiling point is 168°C, and the flash point is 53°C . The specific gravity is 0.79, and the refractive index is 1.43 .Aplicaciones Científicas De Investigación
Plasticizer and Peroxisome Proliferation : A study by Moody and Reddy (1978) found that compounds like 2-ethylhexyl alcohol, a metabolite of di-(2-ethylhexyl) phthalate (DEHP) and structurally related to (2-ethylhexyl)(methyl)amine, caused hepatic peroxisome proliferation in rats. This suggests potential applications in studying the biological activities of plasticizers and their effects on liver enzymes and lipid metabolism (Moody & Reddy, 1978).
Rare Earth Elements Extraction : Fu et al. (2021) synthesized a novel extractant, 2-ethylhexyl ((2-ethylhexylamino)methyl) phosphonic acid (EEAMPA), related to this compound, for the extraction and separation of trivalent rare earth elements from nitrate mediums. This highlights its use in material sciences, particularly in the efficient and selective extraction of valuable rare earth elements (Fu et al., 2021).
Environmental Impact Studies : Wilson, Geronimo, and Armbruster (1997) conducted studies on the dissipation of 2,4-Dichlorophenoxyacetic acid in soils, involving 2,4-D 2-ethylhexyl ester, a compound related to this compound. This research is significant for understanding the environmental fate and behavior of herbicides and their derivatives (Wilson et al., 1997).
Acid Recovery and Concentration : Eyal, Hazan, and Bloch (1991) found that Tri(2-ethylhexyl) amine (TEHA), closely related to this compound, is suitable for recovering strong mineral acids from low-concentration effluents. This research provides insight into industrial applications, especially in waste treatment and resource recovery processes (Eyal et al., 1991).
Pharmaceutical Intermediate Synthesis : Wang et al. (2018) demonstrated the use of tertiary N-methylamines in functionalizing heteroaromatic systems and pharmaceutical intermediates, indicating potential applications of this compound derivatives in the synthesis of complex pharmaceutical molecules (Wang et al., 2018).
CO2 Capture Performance : Singto et al. (2016) researched the synthesis of new tertiary amines, including derivatives similar to this compound, to enhance CO2 capture performance. This study contributes to the field of environmental engineering, particularly in developing efficient materials for carbon capture and sequestration (Singto et al., 2016).
Safety and Hazards
2-Ethylhexylamine is toxic by ingestion and inhalation . It is a severe skin and eye irritant . It is also flammable . Safety measures include avoiding release to the environment, not eating or smoking while using this product, grounding the container, keeping away from ignition sources, keeping the container tightly closed, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
2-Ethylhexylamine is used in various industries, including agriculture, rubber, pharmaceuticals, surfactants, polymerization, plastics, dyes, insecticides, flotation agents, corrosion inhibitors, paint additives, detergents, fuel additives, and lubricant additives . Its future directions could involve further exploration of its uses in these industries and potential new applications.
Mecanismo De Acción
Target of Action
(2-Ethylhexyl)(methyl)amine is a chemical compound that is primarily used as an intermediate in the synthesis of various products . The primary targets of this compound are often the reactants in the chemical reactions it is involved in.
Mode of Action
The mode of action of this compound is largely dependent on its chemical structure and the specific reaction it is involved in. As an amine, it can act as a nucleophile, donating its lone pair of electrons to form new bonds. This can result in significant changes in the molecular structure of the target compounds .
Biochemical Pathways
In the context of organic synthesis, it can participate in a variety of reactions, leading to the production of a wide range of compounds .
Pharmacokinetics
Like other amines, it is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. The specific outcomes depend on the reactants and conditions of the reaction .
Análisis Bioquímico
Biochemical Properties
(2-Ethylhexyl)(methyl)amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a nucleophile in chemical reactions, which allows it to participate in the formation of amide bonds. This compound interacts with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the metabolism of amines. The interaction with monoamine oxidase leads to the oxidative deamination of this compound, resulting in the formation of aldehydes and hydrogen peroxide. Cytochrome P450 enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. It can also modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in energy production and lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the oxidation of other amines. It can also activate cytochrome P450 enzymes, leading to increased hydroxylation of substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents. The degradation products of this compound can have different biochemical properties and may affect cellular function differently. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell proliferation and differentiation. At high doses, this compound can be toxic and cause adverse effects, including oxidative stress, apoptosis, and inflammation. Threshold effects have been observed in studies, where a certain dosage level leads to a significant change in cellular response. Toxic effects at high doses include damage to liver and kidney tissues, as well as alterations in blood biochemistry .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. In phase II reactions, this compound undergoes conjugation with glucuronic acid, sulfate, or glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic pathways help in the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters such as organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization is often directed by targeting signals or post-translational modifications that guide this compound to specific organelles. For example, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can participate in metabolic processes. The subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical properties and cellular effects .
Propiedades
IUPAC Name |
2-ethyl-N-methylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-7-9(5-2)8-10-3/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJRDBHYLUZPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520176 | |
| Record name | 2-Ethyl-N-methylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19734-51-1 | |
| Record name | 2-Ethyl-N-methyl-1-hexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19734-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-N-methylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexanamine, 2-ethyl-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride](/img/structure/B3049116.png)






![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)

